molecular formula C12H16O2 B042043 Ethyl 4-phenylbutanoate CAS No. 10031-93-3

Ethyl 4-phenylbutanoate

Cat. No.: B042043
CAS No.: 10031-93-3
M. Wt: 192.25 g/mol
InChI Key: GGFNXKFGVQQNRV-UHFFFAOYSA-N
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Description

Ethyl 4-phenylbutanoate is an organic compound belonging to the class of fatty acid esters. It is characterized by its molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry. It is also a key intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

Ethyl 4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is an important versatile intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

The compound interacts with its targets through a process known as biocatalytic asymmetric reduction. This involves the reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the reduction of OPBE to ®-HPBE. This process is facilitated by carbonyl reductases, which are enzymes that catalyze the reduction of carbonyl compounds to their corresponding alcohols . The production of ®-HPBE is of special interest due to its role as a key precursor in the production of ACE inhibitors .

Pharmacokinetics

The biocatalytic asymmetric reduction process used to produce ®-hpbe is known for its high catalytic efficiency , suggesting that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the production of ®-HPBE, a key precursor for the synthesis of ACE inhibitors . ACE inhibitors are used to prevent the formation of angiotensin II, a peptide hormone that can increase blood pressure. By inhibiting ACE, these drugs help to lower blood pressure and are commonly used in the treatment of hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biocatalytic asymmetric reduction process used to produce ®-HPBE is known to be environmentally benign . Additionally, the process has been shown to be highly efficient at a temperature of 40°C , suggesting that temperature is a key environmental factor influencing the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Ethyl 4-phenylbutanoate plays a significant role in biochemical reactions. It is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate (®-HPBE) with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a precursor for the production of ACE inhibitors . ACE inhibitors are important drugs for preventing the formation of angiotensin II and lowering blood pressure . Therefore, the presence of this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction to ®-HPBE by carbonyl reductases . This process involves binding interactions with the enzymes, leading to enzyme activation and changes in gene expression . The resulting ®-HPBE is a key intermediate for the synthesis of ACE inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the batch production of ®-HPBE, up to 371 g L−1 substrate loading was completely reduced by utilizing the most efficient variant mut-W193L/C93I/I187L at 40 °C, affording ®-HPBE with >99% ee and a space–time yield of 540.4 g L−1 per day .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the production of ACE inhibitors . This pathway involves the reduction of this compound to ®-HPBE by carbonyl reductases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high conversion rate while minimizing by-products. The use of solid acid catalysts, such as ion-exchange resins, is also common in industrial processes to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFNXKFGVQQNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143132
Record name Ethyl 4-phenyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless slightly oily liquid; Fruity, floral aroma
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

275.00 to 276.00 °C. @ 760.00 mm Hg
Record name Ethyl 4-phenylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.986-0.992
Record name Ethyl 4-phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10031-93-3
Record name Ethyl 4-phenylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10031-93-3
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Record name Ethyl 4-phenyl butyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-phenylbutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163318
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Record name Ethyl 4-phenyl butyrate
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Record name Benzenebutanoic acid, ethyl ester
Source European Chemicals Agency (ECHA)
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Record name ETHYL 4-PHENYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9R7P5U55
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Record name Ethyl 4-phenylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Part A - A solution of 4-phenylbutyric acid (50.0 g, 0.3 mol) in ethanol (140 mL) with concentrated sulfuric acid (0.53 mL) was stirred at reflux over 5 hours. The cooled solution was poured into ice water and extracted with ethyl acetate. The combined organic layers were backwashed with brine, dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure to give 4-phenylbutyric acid ethyl ester (56.07 g, 0.29 mol, 97%) as a yellow liquid. 1H NMR (CDCl3) d 7.3-7.1 (m, 5H), 4.1 (q, 2H, J=7.1 Hz), 2.7 (t, 2H, J=7.7 Hz), 2.3 (t, 2H, J=7.5 Hz), 1.95 (quintet, 2H, J=7.5 Hz), 1.25 (t, 3H, J=7.1 Hz).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research paper describes a novel method for synthesizing Ethyl 4-phenylbutanoate using highly reactive electrogenerated zinc (EGZn/Naph) []. This method involves two key steps:

  1. Palladium-catalyzed cross-coupling: The organozinc bromide undergoes a palladium-catalyzed cross-coupling reaction with iodobenzene, yielding this compound with a high yield (96%) [].

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